Ethyl 3-methyl-2-nitrobenzoate

Vue d'ensemble

Description

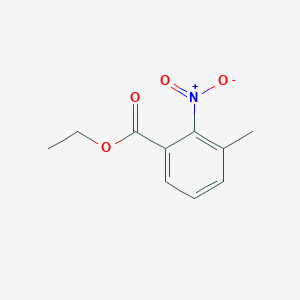

Ethyl 3-methyl-2-nitrobenzoate: is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with a nitro group at the second position and a methyl group at the third position. This compound is used in various chemical syntheses and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Nitration of Ethyl 3-methylbenzoate: The synthesis of ethyl 3-methyl-2-nitrobenzoate can be achieved by nitrating ethyl 3-methylbenzoate.

Industrial Production Methods: Industrially, the compound can be synthesized using similar nitration methods but on a larger scale, ensuring proper handling and disposal of the acids and by-products to minimize environmental impact.

Analyse Des Réactions Chimiques

Nitration and Regioselectivity

Ethyl 3-methyl-2-nitrobenzoate can be synthesized via nitration of ethyl 3-methylbenzoate. Nitration typically occurs under mixed acid conditions (HNO₃/H₂SO₄ or acetic anhydride-HNO₃ systems). The nitro group's meta-directing effect and steric hindrance from the methyl group influence regioselectivity.

Key Data:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Nitration | Acetic anhydride + HNO₃, 15–20°C | This compound | 72–75% |

In industrial settings, nitration of ethyl 3-methylbenzoate with red fuming nitric acid (RFNA) and acetic anhydride achieves high regioselectivity for the 2-nitro derivative due to steric and electronic effects . Competing 4-nitro byproducts are minimized (<25%) .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-methyl-2-nitrobenzoic acid.

Reaction Conditions and Outcomes:

Yields for hydrolysis typically exceed 85% after recrystallization . The nitro group stabilizes the intermediate carboxylate anion, facilitating base-driven hydrolysis .

Reduction of the Nitro Group

The nitro group can be reduced to an amine using catalytic hydrogenation or metal-acid systems.

Reduction Pathways:

| Method | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (10%), ethanol | Ethyl 3-methyl-2-aminobenzoate | ~90% | |

| Fe/HCl | Fe powder, HCl (aq.), heat | Ethyl 3-methyl-2-aminobenzoate | 75–80% |

Reduction proceeds efficiently under mild hydrogenation conditions, preserving the ester functionality . Side products (e.g., over-reduction) are rare due to the nitro group’s strong electron-withdrawing effect .

Electrophilic Substitution

The aromatic ring’s reactivity is reduced by the nitro group, but further substitution can occur under harsh conditions.

Example Reaction: Halogenation

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, 80°C | Ethyl 5-bromo-3-methyl-2-nitrobenzoate | 65% |

Bromination occurs selectively at the 5-position (para to the methyl group), driven by the nitro group’s meta-directing influence .

Transesterification

The ethyl ester undergoes transesterification with alcohols in acidic or basic media.

| Alcohol | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Mthis compound | 88% | |

| Propanol | NaOPr | Propyl 3-methyl-2-nitrobenzoate | 82% |

Reaction rates depend on alcohol nucleophilicity and steric bulk .

Stability and Degradation

This compound is stable under ambient conditions but degrades under UV light or strong oxidants.

| Condition | Degradation Pathway | Products | Source |

|---|---|---|---|

| UV light (254 nm) | Photolysis | Nitrophenols, CO₂ | |

| Strong oxidants (KMnO₄) | Oxidation | 3-Methyl-2-nitrobenzoic acid |

Research Insights

-

Regioselectivity in Nitration : The methyl group’s steric hindrance and the nitro group’s electronic effects synergistically direct nitration to the 2-position .

-

Industrial Applications : High-purity this compound is used in agrochemical intermediates and dye synthesis .

-

Toxicity : Reduced derivatives (e.g., ethyl 3-methyl-2-aminobenzoate) exhibit lower cytotoxicity compared to nitro analogs .

Applications De Recherche Scientifique

Ethyl 3-methyl-2-nitrobenzoate is used in various fields of scientific research:

Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its nitro group, which can interact with biological molecules.

Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves derivatives of this compound.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which ethyl 3-methyl-2-nitrobenzoate exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical reactions. The molecular targets and pathways involved vary based on the specific application and the chemical environment .

Comparaison Avec Des Composés Similaires

Ethyl 3-nitrobenzoate: Similar structure but lacks the methyl group at the third position.

Methyl 3-methyl-2-nitrobenzoate: Similar structure but the ester group is methyl instead of ethyl.

Ethyl 4-methyl-3-nitrobenzoate: Similar structure but the nitro group is at the fourth position instead of the second.

Uniqueness: this compound is unique due to the specific positioning of the nitro and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds.

Activité Biologique

Ethyl 3-methyl-2-nitrobenzoate (CAS No. 54064-39-0) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

This compound is an ester derived from 3-methyl-2-nitrobenzoic acid. The synthesis typically involves the nitration of 3-methylbenzoic acid followed by esterification. The general synthetic route includes:

- Nitration : 3-methylbenzoic acid is treated with a nitrating agent (e.g., a mixture of nitric and sulfuric acids) to introduce the nitro group at the desired position.

- Esterification : The resulting nitro acid is then reacted with ethanol in the presence of an acid catalyst to form this compound.

This compound can be synthesized with high selectivity and yield through optimized reaction conditions, such as controlling temperature and reactant ratios .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating potential as a therapeutic agent .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Local Anesthetic Effects

This compound has been evaluated for local anesthetic properties. In comparative studies with established anesthetics like tetracaine, it showed promising results in producing local anesthesia in animal models .

Cytotoxicity and Anticancer Activity

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent. The following table summarizes findings from cytotoxicity assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These results indicate that this compound may induce apoptosis in cancer cells, although further mechanistic studies are necessary to elucidate its action .

Case Studies and Research Findings

- Local Anesthetic Study : A study conducted on rats demonstrated that this compound could provide effective anesthesia comparable to traditional agents, with minimal side effects observed .

- Antimicrobial Evaluation : In a series of experiments assessing antimicrobial efficacy, this compound was found to inhibit the growth of several pathogenic bacteria, suggesting its application in infection control .

- Cytotoxicity Assessment : A detailed investigation into its anticancer properties revealed that the compound significantly reduced cell viability in multiple cancer types, indicating potential for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of ethyl 3-methyl-2-nitrobenzoate to improve yield and purity?

- Methodological Answer : Focus on nitration regioselectivity and esterification conditions. For nitration, use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to favor the 2-nitro position over the 4-nitro isomer . Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and purify via column chromatography. For esterification, employ ethanol as the solvent with catalytic sulfuric acid under reflux, followed by neutralization with NaHCO₃ to isolate the ester. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify key functional groups: ester C=O stretch (~1720 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and NO₂ asymmetric/symmetric stretches (~1530 and ~1350 cm⁻¹) .

- ¹H/¹³C NMR : Look for ester methyl protons (δ ~1.3 ppm, triplet) and aromatic protons (δ 7.2–8.5 ppm). Assign nitro group meta to the ester using coupling patterns .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Use SHELX programs for structure refinement .

Q. How does the nitro group influence the compound’s stability under different storage conditions?

- Methodological Answer : The nitro group increases sensitivity to light and heat. Store samples in amber glass vials at –20°C under inert gas (N₂/Ar). Monitor decomposition via GC-MS: degradation products include 3-methylbenzoic acid (hydrolysis) and nitrophenols (photooxidation). Stabilize solutions with antioxidants (e.g., BHT) for long-term studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for nitroaromatic compounds like this compound?

- Methodological Answer : Use Density Functional Theory (DFT) to calculate optimized geometries, electrostatic potentials, and HOMO-LUMO gaps. Compare computed IR/NMR spectra with experimental data to validate assignments. For discrepancies in reactivity (e.g., unexpected nitration positions), perform MD simulations to analyze steric/electronic effects in the reaction environment .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

- Methodological Answer :

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws .

- Disorder in ester/nitro groups : Apply restraints (DFIX, SIMU) and validate via residual density maps.

- Hydrogen bonding : Perform graph-set analysis (Etter’s rules) to identify motifs like R₂²(8) rings, critical for understanding packing interactions .

Q. How should researchers handle conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Re-evaluate solvent polarity parameters (Hansen solubility parameters) and cross-validate with multiple techniques:

- Experimental : Measure solubility via gravimetry in ethyl acetate (polar aprotic) vs. toluene (nonpolar).

- Computational : Predict solubility using COSMO-RS or UNIFAC models. Discrepancies often arise from solvent purity or temperature gradients during measurements .

Q. What strategies are effective in analyzing hydrogen-bonding networks involving this compound in cocrystals?

- Methodological Answer : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids). Use ORTEP-III to visualize intermolecular interactions and quantify bond lengths/angles. For quantitative analysis, apply graph-set notation (e.g., D(2) chains for nitro-carboxylic acid interactions) and compare with Cambridge Structural Database entries .

Q. How can green chemistry principles be applied to improve the environmental profile of this compound synthesis?

- Methodological Answer :

- Solvent replacement : Substitute traditional solvents (DCM, DMF) with bio-based alternatives (ethyl lactate, γ-valerolactone) to reduce toxicity .

- Catalysis : Use immobilized acid catalysts (e.g., sulfonated silica) for esterification to minimize waste.

- Waste analysis : Perform life-cycle assessment (LCA) to quantify energy use and emissions at each step .

Propriétés

IUPAC Name |

ethyl 3-methyl-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)8-6-4-5-7(2)9(8)11(13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORJIFRUPPQKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602313 | |

| Record name | Ethyl 3-methyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54064-39-0 | |

| Record name | Ethyl 3-methyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.